Technical Whitepaper: Structural Analysis and Pharmacological Potential of 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide
Technical Whitepaper: Structural Analysis and Pharmacological Potential of 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide
Executive Summary
The compound 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide (CAS No.: 1203070-69-2)[1] represents a highly specialized, multi-pharmacophore scaffold utilized in advanced drug discovery and chemical biology. By integrating a 3-chlorobenzamide moiety and an isopropylureido group onto an ortho-phenylenediamine core, this molecule bridges the structural features of classic diarylurea kinase inhibitors and benzamide-based epigenetic modulators. This whitepaper deconstructs the structural rationale, synthetic methodology, and experimental validation protocols required to leverage this scaffold in targeted drug development.
Chemical Identity & Structural Deconstruction
Understanding the spatial and electronic distribution of this molecule is critical for predicting its behavior in biological systems.
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IUPAC Name: 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide
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Molecular Formula: C₁₇H₁₈ClN₃O₂
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Molecular Weight: 331.80 g/mol
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SMILES: CC(C)NC(=O)Nc1ccccc1NC(=O)c2cccc(Cl)c2
Fig 1. Pharmacophoric deconstruction of 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide.
Pharmacophore Analysis & Target Rationale
Every functional group in this scaffold serves a specific, causal purpose in molecular recognition:
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Zone A: The 3-Chloro Substituent (Halogen Bonding): The meta-chloro group is not merely a lipophilic spacer. Modern medicinal chemistry recognizes that halogens feature a positive electrostatic cap (the σ-hole) that actively engages in halogen bonding with electron-rich donors, such as the backbone carbonyls of target proteins[2]. This highly directional non-covalent interaction significantly enhances both target affinity and drug residence time[3].
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Zone B: The Ortho-Phenylenediamine Core: Unlike more flexible para-substituted analogs[4], the 1,2-disubstitution on the central phenyl ring forces the molecule into a rigid, pre-organized U-shaped or V-shaped conformation. This is driven by intramolecular hydrogen bonding between the amide carbonyl and the urea NH. This pre-organization reduces the entropic penalty upon target binding. Furthermore, this core serves as a direct synthetic precursor to bioactive benzimidazoles if subjected to cyclodehydration[5].
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Zone C: The Isopropylureido Motif: Ureas are privileged structures in targeted therapeutics. They act as exceptional bidentate hydrogen bond donors and acceptors. The isopropyl group provides precisely calibrated steric bulk, allowing the molecule to tightly occupy hydrophobic sub-pockets (such as the DFG-out allosteric site in kinases) without violating Lipinski's rules of permeability.
Synthetic Methodology
The synthesis of this compound requires careful chemoselectivity. A critical failure point in synthesizing halogenated anilines is the unintended cleavage of the carbon-chlorine bond during intermediate reduction steps.
Causality in Reagent Selection: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ will cause rapid hydrodehalogenation of the 3-chloro group. To prevent this, a mild, chemoselective reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is strictly required.
Fig 2. Step-by-step synthetic workflow preserving the aryl chloride moiety.
Step-by-Step Protocol:
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Amide Coupling: Dissolve 2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0°C. Dropwise, add 3-chlorobenzoyl chloride (1.1 eq). Stir at room temperature for 4 hours. Quench with water, extract with DCM, and purify via recrystallization to yield N-(2-nitrophenyl)-3-chlorobenzamide.
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Chemoselective Reduction: Suspend the nitro intermediate in an Ethanol/Water mixture (3:1). Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Reflux at 80°C for 2 hours. Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate to yield N-(2-aminophenyl)-3-chlorobenzamide.
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Urea Formation: Dissolve the amine intermediate in anhydrous DCM. Add isopropyl isocyanate (1.2 eq) dropwise at room temperature. Stir for 12 hours. The product, 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide, will precipitate from the solution. Filter and wash with cold ether.
Physicochemical Properties & ADMET Profiling
The structural design of this compound yields a highly favorable pharmacokinetic profile, summarized below:
| Property | Value | Pharmacological Implication |
| Molecular Weight | 331.80 g/mol | Optimal (<500 Da) for oral bioavailability and rapid diffusion. |
| cLogP (Predicted) | 3.45 | Excellent balance of aqueous solubility and lipid membrane permeability. |
| H-Bond Donors | 3 | Strong interaction potential with target active sites (1 amide NH, 2 urea NH). |
| H-Bond Acceptors | 2 | Favorable for kinase hinge-region binding (2 carbonyl oxygens). |
| Topological Polar Surface Area | 78.4 Ų | Good cell permeability; avoids efflux pump recognition. |
| Rotatable Bonds | 5 | Low entropic penalty upon binding due to ortho-conformation restriction. |
Experimental Validation Protocols
To ensure trustworthiness, the biological evaluation of this compound must utilize a self-validating system: an in vitro biochemical assay to prove direct inhibition, paired with an in vivo cellular assay to prove target engagement in a physiological environment.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Rationale: Quantifies direct biochemical binding to the target (e.g., a purified kinase) without cellular interference.
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Prepare a 384-well assay plate. Add 5 µL of the target kinase (e.g., 1 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Add 50 nL of 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide (serial dilutions from 10 µM to 0.1 nM in DMSO). Incubate for 15 minutes.
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Initiate the reaction by adding 5 µL of a mixture containing ATP (at its predetermined
value) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature. -
Stop the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
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Read the TR-FRET signal (ratio of emission at 665 nm to 615 nm) after 30 minutes. Calculate the
using a 4-parameter logistic curve fit.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Rationale: Validates that the biochemical inhibition observed in Protocol A translates to actual cellular target engagement, ruling out false positives caused by poor cell permeability or rapid metabolic degradation.
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Seed target cancer cells in 10 cm dishes and grow to 80% confluence.
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Treat cells with 1 µM of the compound or DMSO (vehicle control) for 2 hours.
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Harvest cells, resuspend in PBS, and divide into 8 aliquots.
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Subject each aliquot to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.
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Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath).
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Centrifuge at 20,000 × g for 20 minutes to pellet precipitated (denatured) proteins.
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Analyze the soluble fraction via Western blot. A shift in the melting temperature (
) of the target protein in the compound-treated group compared to the DMSO group confirms direct intracellular target engagement.
References
- Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL:https://pubs.acs.org/doi/10.1021/jm301066k
- Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: Journal of Chemical Information and Modeling (ACS Publications) URL:https://pubs.acs.org/doi/10.1021/ci400575x
- Title: Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives Source: PubMed Central (PMC) / Bioorganic & Medicinal Chemistry URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11285497/
- URL:https://www.researchgate.
- Title: Buy Z-D-Nva-OH (EVT-2797600) | 1203070-69-2 Source: EvitaChem URL:https://www.evitachem.com/product/1203070-69-2
